chemical structure of methyl 2-(chloromethyl)isonicotinate
chemical structure of methyl 2-(chloromethyl)isonicotinate
An In-Depth Technical Guide to Methyl 2-(chloromethyl)isonicotinate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Methyl 2-(chloromethyl)isonicotinate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a substituted pyridine derivative, it features a unique combination of functional groups: an isonicotinate core, a reactive chloromethyl group, and a methyl ester. This specific arrangement renders it an exceptionally versatile intermediate for constructing complex molecular architectures. Its significance is particularly pronounced in the field of drug discovery, where it serves as a key precursor for the synthesis of novel therapeutic agents. Notably, it has been identified as a crucial starting material for phenanthroimidazole derivatives that act as Toll-like receptor (TLR) agonists, highlighting its potential in the development of immunomodulatory therapies for cancer and autoimmune diseases.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of methyl 2-(chloromethyl)isonicotinate. It delves into its fundamental physicochemical properties, details validated synthetic methodologies with mechanistic insights, explores its reactivity profile, and outlines critical safety and handling protocols.
Part 1: Physicochemical Properties and Structural Analysis
The utility of methyl 2-(chloromethyl)isonicotinate in synthesis is directly linked to its distinct structural features and physical properties. The molecule is most commonly supplied and used as its hydrochloride salt to improve stability and handling.[2]
Structural Features
The core of the molecule is a pyridine ring substituted at the 4-position with a methyl carboxylate group (an isonicotinate). At the 2-position, a chloromethyl group (-CH₂Cl) serves as the primary site of reactivity. The electron-withdrawing character of both the pyridine ring nitrogen and the ester group at the C4 position significantly influences the molecule's electronic properties. This induction enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to nucleophilic attack—a cornerstone of its synthetic value.[3]
Physicochemical Data
The properties of the commonly used hydrochloride salt are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride | [4] |
| Synonym(s) | methyl 2-(chloromethyl)isonicotinate hydrochloride | [2] |
| CAS Number | 125398-17-6 | [2][4][5] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [4] |
| Molecular Weight | 222.07 g/mol | [4] |
| Appearance | Solid, Yellow Powder | [2][4] |
| Purity | Typically ≥97% | [2][4] |
| Storage Conditions | Store in freezer (-20°C) or under refrigeration (0-8°C), under inert atmosphere, keep dry. | [2][4] |
| SMILES | COC(=O)C1=CC=NC(CCl)=C1.[H]Cl | [4] |
Part 2: Synthesis Methodologies
The synthesis of methyl 2-(chloromethyl)isonicotinate is a critical process, as its purity and availability directly impact subsequent drug discovery efforts. The most well-documented and reliable method proceeds via the N-oxidation of the corresponding methyl-substituted precursor, followed by a chlorination/rearrangement step.
Method: Chlorination via N-Oxide Intermediate
This synthetic strategy is often preferred over direct free-radical chlorination of the methyl group because it offers greater control and regioselectivity, minimizing the formation of di- and tri-chlorinated byproducts. The activation of the pyridine ring via N-oxide formation is a classic and effective tactic in pyridine chemistry.
Expertise & Causality:
-
Step 1 (N-Oxidation): The synthesis begins with the oxidation of the pyridine nitrogen in methyl 2-methylisonicotinate using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide is crucial. It activates the C2-methyl group by making its protons more acidic and facilitates the subsequent rearrangement reaction. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the reactants.[1]
-
Step 2 (Chlorination): The N-oxide intermediate is then treated with phosphorus oxychloride (POCl₃) and heated. This step accomplishes the chlorination. The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, creating a highly reactive intermediate. A subsequent intramolecular rearrangement and chloride attack leads to the formation of the desired 2-(chloromethyl) product.[1][6] The reaction is heated to reflux to provide the necessary activation energy for the rearrangement.
-
Workup & Purification: The reaction is quenched by carefully pouring it into ice water and neutralizing with a base like sodium carbonate. This step neutralizes the acidic byproducts and allows for extraction of the organic product into a solvent like ethyl acetate. Finally, flash column chromatography is employed to separate the target compound from any unreacted starting material or side products, yielding the pure orange oil.[1]
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[1][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Oxidation of Methyl 2-methylisonicotinate
-
To a 250 mL round-bottom flask, add methyl 2-methylisonicotinate (10.0 g, 66.2 mmol) and dichloromethane (140 mL).
-
Stir the solution at room temperature and add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 16.3 g, 94.5 mmol) portion-wise, monitoring for any exotherm.
-
Stir the resulting mixture at room temperature overnight.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-oxide intermediate, which can be used in the next step without further purification.
Step 2: Chlorination and Purification
-
Place the crude N-oxide intermediate into a round-bottom flask and add phosphorus oxychloride (60 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux, stirring for 4 hours.
-
Allow the reaction to cool to room temperature and then carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Very slowly and cautiously, pour the residue into a beaker containing crushed ice, with stirring.
-
Neutralize the acidic aqueous solution to a weakly alkaline pH by the slow addition of solid sodium carbonate.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic extracts, wash with saturated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 30%) to afford pure methyl 2-(chloromethyl)isonicotinate as an orange oil (Reported Yield: ~16%).[1]
Part 3: Reactivity Profile and Synthetic Utility
The synthetic power of methyl 2-(chloromethyl)isonicotinate stems from the high reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions. This functionality makes it an excellent agent for introducing the methyl isonicotinate scaffold into larger molecules.
Core Reactivity: Nucleophilic Substitution (Sₙ2)
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon of the chloromethyl group is sterically unhindered and is rendered highly electrophilic by the adjacent pyridine ring. A nucleophile (Nu⁻) performs a backside attack on this carbon, leading to a transition state where the nucleophile is forming a new bond as the chloride ion is simultaneously displaced. This occurs in a single, concerted step.[3]
Applications in Synthesis
This reliable reactivity makes the compound a go-to reagent for various transformations:
-
N-Alkylation: Reaction with primary and secondary amines is one of its most important applications. This reaction forms 2-(aminomethyl)pyridine derivatives, which are common substructures in pharmacologically active molecules. The reaction typically requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.[3]
-
O-Alkylation: Alcohols and phenols can act as nucleophiles to displace the chloride, forming ether linkages.
-
S-Alkylation: Thiols readily react to form thioethers, a common linkage in various bioactive compounds.
-
C-Alkylation: Soft carbon nucleophiles, such as enolates or carbanions, can be used to form new carbon-carbon bonds.
General Protocol for N-Alkylation with an Amine
-
Dissolve methyl 2-(chloromethyl)isonicotinate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Add the desired amine nucleophile (1.0–1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Part 4: Handling, Storage, and Safety
Due to its reactivity and potential toxicity, methyl 2-(chloromethyl)isonicotinate hydrochloride must be handled with care. It is classified as an irritant and is harmful if swallowed.
| Hazard Type | GHS Statement | Precautionary Code(s) |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P330+P331 |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Data sourced from MilliporeSigma.
Safe Laboratory Practices
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep containers tightly sealed when not in use.[9]
-
Spills: In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a sealed container for chemical waste disposal. Avoid generating dust.[9] Do not use water to clean up spills, as the compound is reactive.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Storage and Stability
To maintain its integrity and reactivity, methyl 2-(chloromethyl)isonicotinate hydrochloride should be stored in a tightly sealed container in a freezer (-20°C is recommended) or under refrigeration.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to protect it from moisture and air, which could potentially hydrolyze the ester or react with the chloromethyl group over time.
Conclusion
Methyl 2-(chloromethyl)isonicotinate is a high-value, reactive intermediate whose utility in pharmaceutical and chemical research cannot be overstated. Its well-defined structure, predictable Sₙ2 reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- Bloem (2020). METHYL 2-(CHLOROMETHYL)NICOTINATE - Chemical Profile.
- AIFCHEM (An XtalPi company). Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6.
- BLD Pharm. 125398-17-6|Methyl 2-(chloromethyl)isonicotinate hydrochloride.
- BLD Pharm. 1028320-02-6|Methyl 2-chloro-6-(chloromethyl)isonicotinate.
- AChemBlock. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6.
- Chem-Impex. Methyl 2-chloronicotinate.
- MilliporeSigma. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6.
- Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
- Apollo Scientific. Methyl 2-chloroisonicotinate - Safety Data Sheet.
- BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
- ChemicalBook. Methyl isonicotinate - Safety Data Sheet.
-
Wikipedia. 2-Chloromethylpyridine. Available at: [Link]
- Fisher Scientific. SAFETY DATA SHEET - Methyl isonicotinate.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]
- 5. 125398-17-6|Methyl 2-(chloromethyl)isonicotinate hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
